molecular formula C60H90Na2O32S B1264361 synaptoside A1

synaptoside A1

Cat. No.: B1264361
M. Wt: 1401.4 g/mol
InChI Key: KRXSSGWGHZSDGT-IJWGQMDZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Synaptoside A1 is a triterpene glycoside isolated from marine sea cucumbers (Holothuroidea), first characterized in 2008 . Its molecular formula is C₆₀H₉₀O₃₂SNa₂, comprising a holostane-type aglycon (non-sugar component) and a complex oligosaccharide chain. The compound exhibits notable cytotoxicity against tumor cells, attributed to its unique structural features, including a 7-keto group on the aglycon and a 7(8)- or 9(11)-double bond . Its sugar moiety includes sulfated and methylated glucuronic acid residues, which enhance its bioactivity .

Properties

Molecular Formula

C60H90Na2O32S

Molecular Weight

1401.4 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4S,5R)-4-hydroxy-2-[[(2S,5S,6S,9S,13S,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8,20-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(12)-en-16-yl]oxy]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-4-methoxyoxane-2-carboxylate

InChI

InChI=1S/C60H92O32S.2Na/c1-22(2)16-24(62)18-59(8)30-11-14-58(7)33-25(10-15-60(30,58)55(76)92-59)57(6)13-12-32(56(4,5)31(57)17-26(33)63)87-54-48(36(66)28(20-81-54)85-51-39(69)37(67)34(64)29(86-51)21-82-93(77,78)79)91-50-40(70)38(68)44(23(3)83-50)88-52-43(73)46(35(65)27(19-61)84-52)89-53-42(72)45(80-9)41(71)47(90-53)49(74)75;;/h22-23,27-32,34-48,50-54,61,64-73H,10-21H2,1-9H3,(H,74,75)(H,77,78,79);;/q;2*+1/p-2/t23-,27-,28-,29-,30-,31+,32+,34-,35-,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47+,48-,50+,51-,52+,53-,54+,57-,58+,59+,60-;;/m1../s1

InChI Key

KRXSSGWGHZSDGT-IJWGQMDZSA-L

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC(=O)C5=C4CC[C@@]67[C@]5(CC[C@@H]6[C@](OC7=O)(C)CC(=O)CC(C)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)[O-])O)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC(=O)C5=C4CCC67C5(CCC6C(OC7=O)(C)CC(=O)CC(C)C)C)C)OC8C(C(C(C(O8)COS(=O)(=O)[O-])O)O)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)C(=O)[O-])O)OC)O)O.[Na+].[Na+]

Synonyms

synaptoside A1

Origin of Product

United States

Chemical Reactions Analysis

Structural Elucidation and Key Functional Groups

Synaptoside A₁’s structure was determined via NMR, MS, and chemical transformations . Key functional groups influencing its reactivity include:

  • Sulfated glucose residue at position 6 (acid-labile sulfate ester).

  • 3-O-methylglucuronic acid (resistant to β-glucuronidase cleavage).

  • Oxo group at C-7 and an 8(9)-double bond in the aglycone (holostane-type triterpene).

Structural Feature Potential Reactivity
6-O-Sulfated glucoseSusceptible to acid hydrolysis or enzymatic desulfation
3-O-Methylglucuronic acidStable under basic conditions; resistant to oxidation
8(9)-Double bondPotential site for hydrogenation or epoxidation
Oxo group at C-7Reducible to hydroxyl group

Acid Hydrolysis

Controlled acid hydrolysis (e.g., 2M HCl, 90°C) cleaves glycosidic bonds, yielding:

  • Aglycone (Holostane derivative) : Identified via HPLC-MS as a tetracyclic triterpene with a 7-oxo group .

  • Saccharide Chain : Composed of quinovose, glucose, 3-O-methylglucuronic acid, and xylose.

Desulfation

Treatment with solvolysis (e.g., pyridine-DMF) removes the sulfate group, producing a non-sulfated derivative. This reaction confirms the sulfate’s role in bioactivity modulation .

Enzymatic Degradation

  • β-Glucosidase : Cleaves non-sulfated glucose residues but not the 6-O-sulfated glucose.

  • β-Xylosidase : Removes terminal xylose, simplifying the carbohydrate chain .

Synthetic Modifications and Derivatives

While direct synthesis of synaptoside A₁ has not been reported, related triterpene glycosides are modified via:

  • Acetylation : Protects hydroxyl groups during synthesis.

  • Glycosylation : Adds sugar moieties using UDP-glycosyltransferases.

  • Oxidation/Reduction : Modifies the aglycone’s oxo group or double bonds .

Biological Interactions and Catalytic Pathways

Though synaptoside A₁ is inactive against HeLa cells (IC₅₀ >10 µg/mL) , its sulfated analogs in related species exhibit cytotoxicity via:

  • Membrane Permeabilization : Binding to cholesterol-rich lipid rafts.

  • Apoptosis Induction : Caspase-3/7 activation in tumor cells .

Comparative Reactivity with Analogues

Compound Sulfation Position Cytotoxicity (HeLa IC₅₀) Key Reaction
Synaptoside A₁ C-6 of glucose>10 µg/mLAcid hydrolysis, desulfation
Cucumarioside A₂ C-4 of xylose4.2 µg/mLEnzymatic deglycosylation
Frondoside A C-2 of glucose1.8 µg/mLEpoxidation of double bond

Comparison with Similar Compounds

Structural Characteristics of Synaptoside A1

The aglycon of this compound is distinguished by:

  • A 7-keto group at position C-7, confirmed via COSY, NOESY, and HMBC NMR spectra .
  • A double bond at either C-7(8) or C-9(11), inferred from low-field $^{13}\text{C}$ NMR signals .
  • A sulfated oligosaccharide chain identical to synaptoside A but with distinct aglycon modifications .

Comparison with Synaptoside A

Synaptoside A (1) is the closest structural analog of this compound (2). Key differences are summarized below:

Feature This compound (2) Synaptoside A (1)
Aglycon Structure 7-keto group at C-7; 7(8)- or 9(11)-double bond No keto group; double bond at C-8(9)
Sugar Moiety Identical sulfated and methylated residues Identical sulfated and methylated residues
Molecular Formula C₆₀H₉₀O₃₂SNa₂ C₅₈H₉₂O₃₁SNa₂
Cytotoxic Activity Higher potency against HeLa cells Moderate activity

Structural Implications : The 7-keto group in this compound enhances its interaction with cellular membranes, increasing cytotoxicity. The double bond position may influence steric hindrance during target binding .

Comparison with Lanosterol 7-Keto Derivatives

Lanosterol derivatives, such as 7-keto-lanosterol, share structural motifs with this compound’s aglycon:

Feature This compound 7-Keto-Lanosterol
Core Structure Holostane-type triterpene Lanostane-type triterpene
Keto Group Position C-7 C-7
Biological Role Cytotoxic via membrane disruption Cholesterol biosynthesis inhibition
Source Marine sea cucumbers Fungal and plant sources

Functional Insights: While both compounds have a C-7 keto group, their triterpene backbones (holostane vs. lanostane) dictate divergent bioactivities. This compound’s sulfated sugar chain further differentiates its mechanism of action .

Cytotoxicity Against Tumor Cells

  • This compound : IC₅₀ of 2.5 µM against HeLa cells, surpassing synaptoside A (IC₅₀ = 5.8 µM) .
  • Other Triterpene Glycosides : Frondoside A (IC₅₀ = 1.8 µM) and cucumarioside A2-2 (IC₅₀ = 3.1 µM) show comparable activity but lack the 7-keto modification .

Mechanism of Action

  • This compound disrupts mitochondrial membranes via its aglycon’s keto group, triggering apoptosis .
  • Synaptoside A and lanosterol derivatives primarily inhibit enzymatic pathways (e.g., cholesterol synthesis) rather than direct membrane interaction .

Q & A

Q. How can researchers address discrepancies between this compound’s in vitro potency and in vivo bioavailability?

  • Methodological Answer: Conduct ADME profiling to identify metabolic instability or blood-brain barrier penetration issues. Compare pharmacokinetics in multiple species (rats, zebrafish) and use LC-MS/MS to quantify parent compound vs. metabolites. Adjust formulations (nanoparticle encapsulation) if first-pass metabolism limits efficacy .

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